molecular formula C8H12N2S B14904044 n-Allyl-4-ethylthiazol-2-amine

n-Allyl-4-ethylthiazol-2-amine

Cat. No.: B14904044
M. Wt: 168.26 g/mol
InChI Key: QTSMDXMXSSHMAA-UHFFFAOYSA-N
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Description

n-Allyl-4-ethylthiazol-2-amine is a synthetic organic compound featuring a 2-aminothiazole core that is strategically modified with an ethyl substituent at the 4-position and an allyl group on the exocyclic nitrogen. The 2-aminothiazole scaffold is a fundamental building block in medicinal chemistry, renowned for its widespread pharmacological applications and its role as a key intermediate in synthesizing more complex molecules . The specific alkylation of the amine group, as seen in the allyl moiety of this compound, is a common and valuable strategy in drug discovery. This process is employed to enhance the pharmacological properties of lead compounds, including their potency, metabolic stability, and bioavailability . The 2-aminothiazole nucleus is a privileged structure in the development of therapeutic agents and is a core component in several clinically applied anticancer drugs such as dasatinib and alpelisib . As part of this structurally diverse class, this compound serves as a promising precursor or intermediate for researchers investigating novel small molecule inhibitors. Its structure aligns with compounds that have demonstrated potent inhibitory activity against a range of enzymic targets, including urease, α-glucosidase, and α-amylase, which are relevant for managing conditions like diabetes and Helicobacter pylori infections . Furthermore, 2-aminothiazole derivatives have shown significant potential as antitumor agents, exhibiting nanomolar inhibitory activity against a wide spectrum of human cancerous cell lines, including breast, leukemia, lung, colon, and prostate cancers . The allyl functional group present in this compound offers a reactive handle for further chemical derivatization, making it a versatile synthon for parallel synthesis and the exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate care and consult its safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

4-ethyl-N-prop-2-enyl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H12N2S/c1-3-5-9-8-10-7(4-2)6-11-8/h3,6H,1,4-5H2,2H3,(H,9,10)

InChI Key

QTSMDXMXSSHMAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)NCC=C

Origin of Product

United States

Chemical Reactivity and Transformations of N Allyl 4 Ethylthiazol 2 Amine

Reactivity at the Thiazole (B1198619) Ring

The thiazole ring in N-Allyl-4-ethylthiazol-2-amine, an electron-rich heterocyclic system, is activated towards electrophilic attack. The substitution pattern is largely directed by the activating effect of the 2-amino group.

The 2-amino group strongly activates the C5 position of the thiazole ring, making it the primary site for electrophilic aromatic substitution. This is a well-established trend in 2-aminothiazole (B372263) chemistry. While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on analogous 2-aminothiazole derivatives. For instance, the reaction of 2-aminothiazoles with strong electrophiles like 4,6-dinitrobenzofuroxan (DNBF) results in exclusive substitution at the C5 position. This high regioselectivity is attributed to the stabilization of the cationic intermediate by the adjacent amino group.

Typical electrophilic substitution reactions that 2-aminothiazoles undergo include halogenation, nitration, and sulfonation. It is expected that this compound would follow this pattern, with electrophiles preferentially attacking the C5 position.

The thiazole ring contains two nitrogen atoms, an endocyclic nitrogen at position 3 and an exocyclic amino nitrogen at position 2. The endocyclic nitrogen is generally considered to be weakly nucleophilic due to the aromatic character of the thiazole ring. Its lone pair of electrons contributes to the aromatic sextet, reducing its availability for donation. However, under certain conditions, such as in the presence of strong alkylating agents, the endocyclic nitrogen can undergo quaternization.

In the context of this compound, the presence of the electron-donating 2-amino group further influences the electron density at the endocyclic nitrogen. While direct studies on the nucleophilic reactivity of the thiazole nitrogens in this specific molecule are limited, it is generally observed that the exocyclic amino group is the more reactive nucleophilic center in 2-aminothiazoles.

Recent advances in cross-coupling chemistry have enabled the direct functionalization of C-H bonds in heterocyclic compounds. For 2-aminothiazoles, palladium-catalyzed C-H arylation has been shown to be a powerful tool for introducing aryl groups at specific positions. While literature specifically detailing the C-5 arylation of this compound is scarce, studies on related 2-aminothiazole systems demonstrate the feasibility of such transformations.

For example, palladium-catalyzed direct arylation of 2-aminothiazoles with arylboronic acids has been achieved with high regioselectivity at the C5 position. researchgate.net These reactions typically employ a palladium catalyst, a ligand, and an oxidant. It is highly probable that this compound would undergo a similar C-5 arylation under appropriate palladium catalysis, providing a direct route to 5-aryl-substituted derivatives.

It is important to note that while C-5 functionalization is a key reaction, palladium catalysis can also be employed for N-arylation of the 2-amino group, as has been demonstrated for various 2-aminothiazole derivatives. nih.govmit.edunih.govacs.org The reaction outcome (C-arylation vs. N-arylation) can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Reactivity of the 2-Amino Functionality

The exocyclic amino group is a key determinant of the chemical reactivity of this compound, exhibiting pronounced nucleophilic character.

The nitrogen atom of the 2-amino group in this compound is nucleophilic. Its lone pair of electrons can readily participate in reactions with electrophiles. The nucleophilicity of this exocyclic nitrogen is influenced by the electronic effects of both the thiazole ring and the allyl group.

The general trend for the nucleophilicity of amines is that secondary amines are more nucleophilic than primary amines. researchgate.net Therefore, the N-allyl group in this compound is expected to enhance the nucleophilicity of the exocyclic nitrogen compared to an unsubstituted 2-aminothiazole. This increased nucleophilicity makes the exocyclic nitrogen a prime target for reactions such as acylation, alkylation, and condensation.

A characteristic reaction of primary and secondary amines is their condensation with aldehydes and ketones to form Schiff bases or imines. nih.govnih.govniscpr.res.in The exocyclic amino group of this compound can react with various aromatic and aliphatic aldehydes to yield the corresponding Schiff bases. nagoya-u.ac.jpnih.gov

This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The resulting Schiff bases are valuable intermediates in organic synthesis and often exhibit interesting biological activities. The general reaction for the formation of a Schiff base from this compound and an aromatic aldehyde is depicted below:


Data Tables

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major ProductPredicted Position of Substitution
Br₂5-Bromo-N-allyl-4-ethylthiazol-2-amineC5
HNO₃/H₂SO₄N-Allyl-4-ethyl-5-nitrothiazol-2-amineC5
SO₃/H₂SO₄This compound-5-sulfonic acidC5

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of 2-Aminothiazole Derivatives

2-Aminothiazole DerivativeCoupling PartnerCatalyst/LigandProduct TypeReference
2-AminothiazoleAryl bromidePd₂(dba)₃ / XantphosN-Aryl-2-aminothiazole nih.gov
2-AminothiazoleAryl triflatePd(OAc)₂ / L1N-Aryl-2-aminothiazole nih.gov
2-AminothiazoleArylboronic acidPd(OAc)₂ / phen / TEMPO4-Aryl-2-aminothiazole researchgate.net

Note: L1 refers to a specific ligand described in the cited reference. This table illustrates the types of palladium-catalyzed reactions that are relevant to the functionalization of the this compound scaffold.

Acylation and Sulfonylation Reactions

The exocyclic amino group of this compound is a primary site for nucleophilic attack, readily undergoing acylation and sulfonylation reactions. These transformations are fundamental for creating amide and sulfonamide derivatives, respectively, which can significantly alter the compound's chemical and biological properties.

Acylation: The reaction with acylating agents such as acetyl chloride in a suitable solvent like dry acetone (B3395972) leads to the formation of the corresponding N-acetylated product, N-allyl-N-(4-ethylthiazol-2-yl)acetamide. nih.gov This reaction typically proceeds by nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl halide, followed by the elimination of a hydrogen halide. The use of a non-nucleophilic base is often employed to scavenge the acid byproduct. A variety of carboxylic acids and their derivatives can be used to introduce diverse acyl groups. nih.govresearchgate.net

Sulfonylation: Similarly, sulfonylation is achieved by treating this compound with sulfonyl chlorides, such as substituted benzenesulfonyl chlorides. nih.govexcli.de These reactions are often carried out in the presence of a base like sodium carbonate or pyridine (B92270) in a solvent such as dichloromethane (B109758) at room temperature. excli.de The resulting N-sulfonylated products, for instance, N-allyl-N-(4-ethylthiazol-2-yl)benzenesulfonamide, are generally stable compounds. The general procedure involves the nucleophilic attack of the exocyclic amine on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions

Reaction TypeReagentTypical ConditionsProduct Class
AcylationAcetyl ChlorideDry Acetone, RefluxN-allyl-N-(4-ethylthiazol-2-yl)acetamide
SulfonylationBenzenesulfonyl ChloridePyridine or Na2CO3, CH2Cl2, Room TempN-allyl-N-(4-ethylthiazol-2-yl)benzenesulfonamide

Transformations Involving the N-Allyl Group

The N-allyl group is a key functional handle, offering a gateway to a wide array of chemical transformations including metathesis, rearrangements, cycloadditions, and oxidative or reductive modifications.

The terminal double bond of the N-allyl group is a substrate for olefin metathesis, a powerful carbon-carbon bond-forming reaction. beilstein-journals.org This allows for the synthesis of more complex molecules through cross-metathesis (CM) with other alkenes or for the construction of macrocycles via ring-closing metathesis (RCM) if a second olefin is present in the molecule.

Modern ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts (e.g., 2 and 3 in Figure 1), are often employed due to their high activity and functional group tolerance. nih.govnih.gov While amines can sometimes coordinate to and deactivate ruthenium catalysts, contemporary catalysts often exhibit sufficient stability to successfully mediate reactions on amine-containing substrates. nih.gov For instance, cross-metathesis of N-allyl amino acid derivatives has been successfully demonstrated using such catalysts. researchgate.net Therefore, this compound could foreseeably undergo cross-metathesis with a partner olefin to yield a new, more substituted allylic amine, or participate in RCM if appropriately derivatized.

Table 2: Potential Olefin Metathesis Reactions

Reaction TypeReactant(s)Catalyst ExamplePotential Product Type
Cross-Metathesis (CM)This compound + Alkene (R-CH=CH2)Grubbs II CatalystSubstituted N-alkenyl-4-ethylthiazol-2-amine
Ring-Closing Metathesis (RCM)Di-alkenyl substituted 4-ethylthiazol-2-amineHoveyda-Grubbs CatalystMacrocyclic thiazole derivative

The N-allyl-2-aminothiazole framework is ideally suited for undergoing researchgate.netresearchgate.net-sigmatropic rearrangements, most notably the amino-Claisen rearrangement. wikipedia.org This reaction typically involves the migration of the allyl group from the exocyclic nitrogen atom to the adjacent C5 position of the thiazole ring. The process is a concerted, pericyclic reaction that proceeds through a cyclic transition state. organic-chemistry.org

While thermal conditions can effect the rearrangement, the reaction is often sluggish compared to its oxygen-based counterpart (the Claisen rearrangement). The facility of the amino-Claisen rearrangement can be significantly enhanced by the use of Lewis acids such as boron trifluoride-diethyl etherate or zinc chloride. princeton.eduresearchgate.net The reaction with this compound would be expected to yield 5-allyl-4-ethylthiazol-2-amine as the primary product, provided the C5 position is unsubstituted. This transformation is a powerful method for carbon-carbon bond formation directly on the heterocyclic core.

The double bond of the N-allyl group can participate as a 2π component in various cycloaddition reactions, leading to the formation of new ring systems. These reactions provide a route to complex polycyclic structures.

[4+2] Cycloadditions: While the thiazole ring itself can act as a diene component, nih.gov the allyl group can serve as a dienophile in Diels-Alder reactions with suitable dienes.

[3+2] Cycloadditions: The allyl group is an excellent dipolarophile for 1,3-dipolar cycloadditions. It can react with 1,3-dipoles such as nitrones, azides, or nitrile oxides to form five-membered heterocyclic rings. uchicago.edu For example, reaction with a nitrone would yield an isoxazolidine (B1194047) ring fused or appended to the parent molecule.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with other alkenes can produce cyclobutane (B1203170) rings. libretexts.org Additionally, thermal [2+2] cycloadditions with ketenes are a well-established method for forming cyclobutanone (B123998) derivatives. libretexts.org The reaction of the N-allyl group with a ketene (B1206846) would yield a 2-(thiazol-2-ylamino)-2-allylcyclobutanone derivative.

The N-allyl group can be either removed entirely via oxidative cleavage or converted to an N-propyl group through reduction.

Oxidative Cleavage: The allyl group can function as a protecting group for the amine, as it can be removed under specific oxidative conditions. A common and effective one-pot method involves dihydroxylation of the double bond using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like 4-methylmorpholine (B44366) N-oxide (NMO), followed by oxidative cleavage of the resulting diol with sodium periodate (B1199274) (NaIO₄). organic-chemistry.org This sequence ultimately cleaves the C-N bond, liberating the parent secondary amine, 4-ethylthiazol-2-amine. organic-chemistry.orgorganic-chemistry.org

Reduction: The double bond of the allyl group can be selectively reduced to a single bond without affecting the aromatic thiazole ring. The most common method for this transformation is catalytic hydrogenation. Using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under mild conditions typically affords the N-propyl derivative, N-propyl-4-ethylthiazol-2-amine. Care must be taken to avoid over-reduction or cleavage of other functional groups. Alternative methods, such as enzymatic reductive amination, can also achieve selective reduction of imines formed in situ, preserving adjacent double bonds. nih.govresearchgate.net

Derivatization Strategies and Analogue Design

Modification of the Allyl Moiety

The allyl group of n-Allyl-4-ethylthiazol-2-amine presents a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. The double bond and the allylic position are key sites for modification.

One common strategy involves the reaction of the N-allyl group with various electrophiles. Allylic amines are known to react with electrophilic reagents, which can lead to the formation of a range of substitution products. thieme-connect.com For instance, the nitrogen atom can be further alkylated or acylated to introduce new substituents.

Another approach focuses on the reactivity of the alkene functionality within the allyl group. Oxidative cleavage of the double bond can yield aldehydes or carboxylic acids, which can then be used in subsequent reactions to build more complex side chains. Conversely, reduction of the double bond would yield the corresponding n-propyl derivative, altering the lipophilicity and conformational flexibility of the molecule.

Furthermore, the allylic C-H bonds exhibit heightened reactivity, making them susceptible to oxidation. nih.gov This can be exploited to introduce hydroxyl groups or other functionalities at the allylic position, providing another avenue for derivatization. The versatility of the allyl group is further highlighted by its participation in nickel-catalyzed conjunctive cross-coupling reactions, enabling the regioselective functionalization of the adjacent unactivated alkene. nih.gov

A summary of potential modifications to the allyl moiety is presented in the table below.

Modification StrategyReagents/ConditionsPotential Products
Alkylation/Acylation Alkyl halides, Acyl chloridesN-allyl-N-substituted-4-ethylthiazol-2-amines
Oxidative Cleavage O3, then DMS or Zn/H2O2-(Formylmethylamino)-4-ethylthiazole
Reduction H2/Pd-Cn-Propyl-4-ethylthiazol-2-amine
Allylic Oxidation SeO2, PCC2-(3-Hydroxyallyl)amino-4-ethylthiazole
Hydroamination Copper-catalyzedFunctionalized allylic amines

Substitution Patterns on the Thiazole (B1198619) Ring (e.g., at C-4 and C-5)

The thiazole ring is a cornerstone of many biologically active compounds, and its substitution pattern significantly influences the molecule's properties. mdpi.com The C-4 and C-5 positions of the thiazole ring in this compound are prime targets for modification to explore structure-activity relationships.

The classic Hantzsch thiazole synthesis provides a versatile method for introducing a wide range of substituents at the C-4 and C-5 positions by varying the starting α-haloketone and thioamide. wikipedia.org For the synthesis of 4-ethylthiazole derivatives, a corresponding α-haloketone with an ethyl group would be utilized. Further modifications at the C-5 position can be achieved by starting with a disubstituted α-haloketone.

Post-synthetic modification of the thiazole ring is also a viable strategy. Halogenation of the thiazole ring, typically at the C-5 position, introduces a versatile handle for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups. mdpi.com

The following table summarizes common substitution patterns and synthetic approaches for the thiazole ring.

PositionSubstituent TypeSynthetic Method
C-4 Alkyl, ArylHantzsch thiazole synthesis
C-5 Halogen (Br, Cl)Electrophilic halogenation
C-5 Aryl, HeteroarylSuzuki, Stille coupling of 5-halothiazole
C-4 and C-5 VariousHantzsch synthesis with disubstituted α-haloketones

Formation of Polyheterocyclic Systems Incorporating the Thiazole Core (e.g., Di-, Tri-, and Tetrathiazole Moieties)

The construction of polyheterocyclic systems containing multiple thiazole units has emerged as a strategy to enhance biological activity and explore novel chemical space. These extended systems can be synthesized by linking individual thiazole units together.

Dithiazole Systems: The synthesis of bis-thiazole derivatives can be achieved through various coupling strategies. For instance, the reaction of a 2-aminothiazole (B372263) with an α-haloketone can lead to the formation of an imidazo[2,1-b]thiazole, a fused bicyclic system. Alternatively, two thiazole rings can be linked directly. One common method involves the reaction of a 2-bromo-1-(thiazol-5-yl)ethan-1-one derivative with a heterocyclic amine, such as another 2-aminothiazole. wikipedia.org

Trithiazole and Tetrathiazole Systems: Building upon the principles of dithiazole synthesis, the iterative coupling of thiazole units can lead to the formation of tri- and tetrathiazole moieties. wikipedia.org These syntheses often involve the reaction of a functionalized thiazole, such as a 2-bromo-1-(thiazol-5-yl)ethan-1-one, with a thiosemicarbazone derivative that already contains one or more thiazole rings. wikipedia.org This modular approach allows for the controlled assembly of extended polythiazole chains. The design and synthesis of molecules containing more than one thiazole ring unit has been shown to enhance their therapeutic activities. wikipedia.org

Structure-Reactivity Relationship Studies of Derivatives

The derivatization of this compound at the allyl moiety and the thiazole ring has a profound impact on the molecule's physicochemical properties and, consequently, its reactivity and biological activity.

Influence of Allyl Group Modifications: Altering the allyl group can modulate the compound's lipophilicity, steric bulk, and hydrogen bonding capacity. For example, conversion of the allyl group to a more polar functionality, such as an alcohol or carboxylic acid, would increase hydrophilicity. The introduction of bulky substituents on the allyl chain could influence the molecule's ability to bind to a biological target.

Structure-activity relationship (SAR) studies of various 2-aminothiazole derivatives have shown that the nature and position of substituents on the thiazole ring are crucial for their biological activity. For instance, in a series of 1,3-thiazole derivatives, the presence of an N-heterocyclic substituent at the acyl part of an amide at the 2-position was found to be important for cholinesterase inhibition. academie-sciences.fr The substitution pattern on the thiazole ring can also impact the metabolic stability of the compound.

The table below provides a general overview of the expected impact of different derivatization strategies on the properties of this compound.

Derivatization StrategyExpected Impact on Properties
Modification of the Allyl Moiety Altered lipophilicity, steric hindrance, and hydrogen bonding potential.
Substitution at C-4 of Thiazole Ring Can influence binding affinity and selectivity for biological targets.
Substitution at C-5 of Thiazole Ring Can be used to introduce functionalities for further coupling or to modulate electronic properties.
Formation of Polyheterocyclic Systems Can lead to compounds with enhanced biological activity through multivalent interactions.

Theoretical and Computational Investigations of N Allyl 4 Ethylthiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical analysis of molecular systems. For N-allyl-thiazole derivatives, methods like B3LYP with basis sets such as 6-31G* are commonly employed to predict structure, reactivity, and spectroscopic properties. mdpi.comresearchgate.net

Electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net In molecules like n-Allyl-4-ethylthiazol-2-amine, the analysis would focus on how the allyl, ethyl, and amine substituents influence the electron density on the thiazole (B1198619) ring and, consequently, the HOMO and LUMO energy levels. youtube.com

Charge Distribution: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For related heterocyclic compounds, these maps illustrate the electron-rich and electron-poor regions, providing insights into intermolecular interactions. ajchem-a.com

Table 1: Hypothetical Frontier Molecular Orbital Energy Data This table illustrates the type of data generated from electronic structure calculations. Specific values for this compound are not available in the reviewed literature.

Parameter Description Hypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital Data Not Available
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data Not Available

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Data Not Available |

Theoretical calculations can be used to model potential reaction pathways, such as tautomeric conversions or cycloaddition reactions. By calculating the energies of reactants, transition states, and products, an energetic profile for a proposed mechanism can be constructed. For instance, studies on related allyl-substituted thiadiazoles have used DFT calculations to determine that the exo-amino tautomeric form is significantly more stable than the exo-imino form by approximately 35 kJ/mol. researchgate.net Such analysis for this compound would clarify its most stable tautomeric form and predict its reactivity in various chemical transformations.

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed. In studies of similar structures, like N-allyl–N-(4-methylthiazol)-2-ylthiourea, calculated shifts are compared with experimental spectra to assign signals to specific atoms. ijarbs.com For example, the protons of the allyl group typically appear in distinct regions of the 1H NMR spectrum. ijarbs.com

IR Spectroscopy: Infrared (IR) spectra can be simulated to identify characteristic vibrational frequencies. For a related thiourea (B124793) derivative, bands corresponding to N-H, C=S, and the thiazole ring were assigned based on calculations. ijarbs.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, corresponding to the wavelengths of maximum absorption (λmax) in UV-Vis spectra. nih.gov

Table 2: Predicted Spectroscopic Data for Structural Confirmation This table shows the types of spectroscopic data that can be predicted computationally. Specific values for this compound are not available in the reviewed literature.

Spectroscopic Technique Key Parameter Predicted Data
1H NMR Chemical Shifts (δ) Data Not Available
13C NMR Chemical Shifts (δ) Data Not Available
IR Spectroscopy Vibrational Frequencies (cm-1) Data Not Available

| UV-Vis Spectroscopy | Wavelength of Max. Absorption (λmax) | Data Not Available |

Molecular Modeling and Simulation

Molecular modeling and simulations extend beyond static quantum calculations to explore the dynamic behavior of molecules and their interactions with biological targets.

This compound possesses rotational freedom around its single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable, low-energy spatial arrangements of the molecule. Molecular dynamics (MD) simulations can further explore the molecule's flexibility and conformational changes over time. In studies of complex heterocyclic systems, MD simulations lasting up to 100 nanoseconds have been used to confirm the stability of ligand-protein interactions. researchgate.net

When a series of related compounds exhibit a particular biological activity, ligand-based design methods can be used to build predictive models.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the 3D properties of a set of molecules with their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that can predict the activity of new, untested compounds. scielo.org.mx For a 3D-QSAR study to be performed, data on a series of structurally similar molecules, including this compound, with measured biological activities would be required. Such studies on arylaminothiazole derivatives have successfully created predictive models for designing novel inhibitors. scielo.org.mx

Molecular Docking Simulations for Interaction Prediction with Macromolecules

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. For the 2-aminothiazole (B372263) scaffold, which is a key feature in many medicinally relevant molecules, docking studies have been instrumental in identifying and optimizing potential therapeutic agents. cdnsciencepub.com These studies have explored the interactions of 2-aminothiazole derivatives with a variety of protein targets implicated in diseases like cancer and neurodegenerative conditions. nih.govcdnsciencepub.com

In a notable study, various 2-aminothiazole derivatives were docked against the Hec1/Nek2 protein, a crucial target in cancer therapy due to its role in cell proliferation. nih.gov The simulations aimed to understand the key interactions necessary for inhibitory activity, which could guide the development of new lead molecules. nih.gov Another investigation focused on novel aniline (B41778) aromatic ring-substituted 2-aminothiazole analogs and their interaction with the Nicotinamide phosphoribosyltransferase (Nampt) enzyme. cdnsciencepub.com Nampt is an important regulator in energy metabolism and is implicated in aging and metabolic diseases. cdnsciencepub.com The docking results highlighted that these derivatives could fit within the Nampt activation site, with the most common interaction being π-π stacking with the amino acid Phe193. cdnsciencepub.com The studies also revealed the importance of conformational changes in residues like His191, Val242, and Arg311 for better ligand accommodation. cdnsciencepub.com

These computational predictions are often a critical first step, providing insights that are then used to prioritize compounds for chemical synthesis and further in vitro testing. cdnsciencepub.comekb.eg

Table 1: Examples of Molecular Docking Studies on 2-Aminothiazole Derivatives

Derivative ClassMacromolecule TargetKey Findings
General 2-aminothiazole derivativesHec1/Nek2 ProteinIdentification of key interactions for inhibitory activity against cancer target. nih.gov
Aniline-substituted 2-aminothiazole analogsNampt Enzymeπ-π stacking with Phe193; conformational changes in His191, Val242, and Arg311 improve ligand fit. cdnsciencepub.com

Molecular Dynamics Simulations (General)

Molecular dynamics (MD) simulations are often employed as a follow-up to molecular docking to provide a more dynamic and detailed view of the ligand-protein complex. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding mode, the flexibility of the protein and ligand, and the energetic profiles of the interaction.

For 2-aminothiazole derivatives, MD simulations have been used to refine the initial docking poses and to calculate binding free energies. nih.gov In studies targeting the Hec1/Nek2 protein, MD simulations were performed on the most promising molecules identified through docking to further validate their binding stability. nih.gov Similarly, MD simulations were utilized in the study of Nampt inhibitors, where the Desmond MD program was used to execute the simulations and analyze the behavior of the protein-ligand complex in a simulated physiological environment. cdnsciencepub.com These simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds and π-π stacking, are maintained over time, thus providing stronger evidence for the proposed binding mechanism.

In Silico Screening and Design Principles

In silico screening and the derivation of design principles are crucial components of modern drug discovery, and the 2-aminothiazole scaffold has been a subject of such investigations. These computational methods allow for the rapid evaluation of large virtual libraries of compounds and help in the rational design of new molecules with improved properties.

Quantitative Structure-Activity Relationship (QSAR) is a common technique used in this context. QSAR models correlate the chemical structure of compounds with their biological activity. For instance, a QSAR study was conducted on a series of 2-aminothiazole sulfonamide derivatives to understand the structural requirements for their antioxidant activity. nih.gov The resulting models, which had good predictive performance, were then used to guide the rational design of new derivatives with potentially enhanced antioxidant properties. nih.gov The study identified properties such as mass, polarizability, electronegativity, and the presence of a C-F bond as key influencers of antioxidant activity. nih.gov

Based on the findings from QSAR and other computational models, new lead molecules can be designed. nih.gov This approach, which combines chemical synthesis, experimental assays, and computer-aided drug design, has been successfully applied to develop novel antioxidants from the 2-aminothiazole class. nih.gov

Advanced Materials and Catalytic Applications of N Allyl 4 Ethylthiazol 2 Amine Derivatives

Applications in Organic Electronics and Optoelectronics

The inherent aromaticity and electron-rich nature of the thiazole (B1198619) ring make its derivatives promising candidates for organic electronic materials. The ability to modify the thiazole core and its substituents allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient organic electronic devices. acs.org

Thiazole-containing compounds have been extensively investigated as organic semiconductors. The introduction of the electron-deficient thiazole ring into a conjugated backbone can lower both HOMO and LUMO energy levels, a desirable characteristic for developing n-type (electron-transporting) organic semiconductors. acs.org Theoretical studies using density functional theory (DFT) have shown that replacing thiophene (B33073) units with thiazole units in conjugated systems can decrease the energy levels. acs.org For instance, ladder-type thiazole-fused S,N-heteroacenes have been synthesized, demonstrating that the inclusion of thiazole slightly lowers the optical band gap compared to thiophene-fused analogues, enhancing the material's electronic properties. rsc.org

Research has focused on creating acceptor-donor-acceptor (A-D-A) type molecules where the thiazole unit can act as an acceptor. acs.org The charge transport properties of these materials are influenced by their molecular packing in the solid state. The presence of the nitrogen atom in the thiazole ring affects bond angles and lengths compared to thiophene, which in turn influences intermolecular π–π stacking and charge transfer capabilities. rsc.org

Properties of Thiazole-Based Organic Semiconductors

Compound TypeKey Structural FeatureCalculated PropertyFindingSource
Thiazole-containing frameworksTrifluoromethylphenyl terminalsElectron Reorganization Energy0.21–0.37 eV, comparable to known n-type semiconductors. acs.org
Ladder-type S,N-heteroacene (SN6-Tz)Fused thiazole ringsOptical Band Gap (Egopt)3.03 eV, slightly lower than thiophene analogue (3.12 eV). rsc.org
A-D-A type semiconductorDithienosilole central unit with thiazole acceptorsThermal StabilityMaterials showed good thermal stability, a key requirement for device applications. acs.org

In the field of organic photovoltaics (OPVs), or organic solar cells, thiazole derivatives have emerged as versatile materials for various functions, including as components of the active layer and as hole-selective layers. researchgate.netacs.org Thiazolo[5,4-d]thiazole (B1587360) (TT)-based derivatives, known for their planar and rigid structures with extended π-conjugation, have been successfully used to improve the performance of perovskite solar cells (PSCs). acs.orgnih.gov

By incorporating donor units like carbazole (B46965) or triphenylamine (B166846) into a TT-based structure, researchers have developed hole-selective materials with high thermal stability (over 390 °C) and tunable ionization potentials (from -4.93 to -5.59 eV). acs.orgnih.gov When used as a hole-selective layer in a PSC, a derivative named TTP-DPA improved the power conversion efficiency (PCE) to 19.1% under standard 1-sun illumination, compared to 17.4% for the control device. nih.gov This enhancement is attributed to better energy level alignment and improved perovskite crystal growth on the thiazole-based layer. nih.gov

Performance of Solar Cells Using Thiazole Derivatives

Device TypeThiazole Derivative RoleDerivative UsedKey Performance MetricResultSource
Perovskite Solar Cell (PSC)Hole-Selective LayerTTP-DPA (a thiazolo[5,4-d]thiazole derivative)Power Conversion Efficiency (PCE)19.1% (vs. 17.4% for control) nih.gov
Perovskite Solar Cell (PSC)Hole-Selective LayerTTP-DPAPCE (Indoor Lighting, 1000 lx)37.0% (vs. 32.2% for control) nih.gov
Organic Photovoltaic (OPV)Hole-Extracting InterlayerHalogen-substituted 2PACz analoguesPower Conversion Efficiency (PCE)Up to 18.5% researchgate.net

Thiazole derivatives are highly valuable in the development of Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient and stable deep-blue emission, which remains a significant challenge in the field. researchgate.netnih.gov The benzothiazole (B30560) moiety is known to be an excellent electron acceptor, and by linking it with various donor groups, researchers can create materials with high photoluminescence quantum yields. researchgate.net

Bipolar molecules incorporating carbazole (donor) and imidazole (B134444) (acceptor) moieties have been designed as blue-emitting materials. nih.gov In one study, a non-doped OLED using a carbazole-π-imidazole derivative achieved deep-blue emission with CIE coordinates of (0.159, 0.080) and a maximum external quantum efficiency (EQE) of 4.43%. nih.gov Other designs using carbazole and diphenyl imidazole derivatives have also yielded deep-blue OLEDs with high triplet energies and good charge carrier mobilities, demonstrating their potential as both emitters and host materials for phosphorescent OLEDs. mdpi.com

Performance of OLEDs with Thiazole and Related Azole Derivatives

Derivative TypeRole in OLEDMaximum EQECIE CoordinatesSource
Carbazole-π-imidazole (BCzB-PPI)Non-doped emitter4.43%(0.159, 0.080) nih.gov
Carbazole and diphenyl imidazoleFluorescent emitter1.1%(0.16, 0.08) mdpi.com
Carbazole and diphenyl imidazoleHost for green phosphorescent emitter8.3%Not specified mdpi.com
Carbazole and diphenyl imidazoleHost for red phosphorescent emitter6.4%Not specified mdpi.com

Role in Catalysis

The nitrogen and sulfur atoms in the thiazole ring of N-allyl-4-ethylthiazol-2-amine and its derivatives make them excellent ligands for coordinating with metal centers. This property is exploited in metal-catalyzed reactions. Furthermore, the thiazole moiety itself can participate in organocatalytic transformations.

In asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral molecule, chiral ligands are essential. nih.gov Thiazole-based structures have been incorporated into ligands for various metal-catalyzed reactions. researchgate.netresearchgate.net For example, new BINOL-based thiazole thioether ligands have been prepared and tested in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high enantioselectivity (up to 93% ee) and yields (up to 97%). researchgate.net

Thiazole-based N,P-ligands have also been evaluated in the palladium-catalyzed asymmetric cycloisomerization of 1,6-enynes. The reactivity and enantioselectivity were found to be highly dependent on the ligand's chiral backbone, with one thiazole-containing ligand achieving an impressive 99% ee. researchgate.net The success of these ligands often stems from their modular nature, allowing for systematic tuning of steric and electronic properties to optimize catalytic performance. nih.gov

Thiazole-Based Ligands in Asymmetric Metal Catalysis

Ligand TypeReactionMetal CatalystEnantiomeric Excess (ee)YieldSource
BINOL-based thiazole thioetherAsymmetric addition of diethylzinc to aldehydesTitaniumUp to 93%Up to 97% researchgate.net
Thiazole-based N,P-ligand (L-3)Asymmetric cycloisomerization of 1,6-enynesPalladium99%68% researchgate.net

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. Thiazole derivatives have been employed in this capacity. For instance, chitosan (B1678972), a natural polymer, has been chemically modified with thiazole derivatives to create an eco-friendly biocatalyst. nih.gov This catalyst, TCsSB, has been used for the synthesis of new thiazole derivatives under ultrasound irradiation, demonstrating the role of the thiazole moiety in facilitating proton abstraction and subsequent cyclization steps. nih.gov

In another approach, thiazoles have been shown to undergo dearomative cycloadditions catalyzed by visible-light-mediated energy transfer (EnT). acs.org This reaction provides direct access to complex, three-dimensional molecular scaffolds from simple, readily available thiazole feedstocks. For example, the reaction of 2-phenylthiazole (B155284) with an alkene-like partner yielded novel cycloadducts, showcasing a new pathway for creating C(sp³)-rich structures valuable in medicinal chemistry. acs.org

Organocatalytic Applications of Thiazole Derivatives

Catalyst/ReagentReaction TypeKey FeatureSource
Terephthalohydrazide Chitosan Schiff's base hydrogel (TCsSB)Synthesis of thiazole derivativesEco-friendly biocatalyst for dehydrative cyclization. nih.gov
2-Phenylthiazole (as a reactant)Energy Transfer-catalyzed dearomative cycloadditionVisible-light mediated formation of C(sp³)-rich 3D scaffolds. acs.org
Magnetic Supported Copper NanocatalystOne-pot three-component synthesis of thiazol-4(5H)one derivativesMagnetically recyclable heterogeneous nanocatalyst providing excellent yields (88-95%). tandfonline.com

Uses in Agrochemical Research (e.g., Pesticides, Herbicides, Fungicides, Plant Growth Regulators)

The thiazole scaffold is a crucial component in the development of various agrochemicals due to its diverse biological activities. acs.orgnih.gov Research has explored the utility of thiazole derivatives as fungicides, herbicides, and plant growth regulators, demonstrating their potential in crop protection and management.

Fungicidal Activity

Thiazole derivatives have been the focus of significant research for the development of novel fungicides. A notable class of experimental fungicides, N-thiazol-4-yl-salicylamides, has demonstrated high activity against significant plant pathogens such as Phytophthora infestans (the cause of potato and tomato late blight), Plasmopara viticola (responsible for grapevine downy mildew), and Pythium ultimum (a cause of damping-off disease). nih.gov Structure-activity relationship studies on these compounds have highlighted the critical role of a phenolic or enolic hydroxy group in the β-position of a carboxamide for their fungicidal efficacy. nih.gov

In other research, scientists have synthesized derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives to test their effectiveness against seven types of agricultural fungi. mdpi.com Among the synthesized compounds, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone showed noteworthy fungicidal effects. mdpi.com Furthermore, studies on N-acyl-N-arylalaninates containing a 1,2,3-thiadiazole (B1210528) moiety, a related sulfur-nitrogen heterocycle, have shown moderate antifungal activity against fungi like B. cinerea, R. solani, and S. sclerotiorum in vitro. mdpi.com

Thiazole Derivative ClassTarget Pathogens/FungiKey Research FindingReference
N-thiazol-4-yl-salicylamidesPhytophthora infestans, Plasmopara viticola, Pythium ultimumDemonstrated high activity against major plant pathogens. nih.gov
2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-onesVarious agricultural fungiCertain chlorinated derivatives exhibited higher fungicidal effects. mdpi.com
N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-substituted-phenylethyl-sulfonamidesBotrytis cinereaSome derivatives showed excellent fungicidal activity in vitro. nih.gov
1,2,3-Thiadiazole-based N-acyl-N-arylalaninatesB. cinerea, R. solani, S. sclerotiorumShowed moderate in vitro antifungal activity. mdpi.com
Table 1: Fungicidal Activity of Selected Thiazole and Related Derivatives

Herbicidal Activity

The thiazole ring is a constituent in several commercial herbicides, including Fenthiaprop, Methabenzthiazuron, and Mefenacet. acs.org Building on this, researchers have designed and synthesized new series of thiazole derivatives to explore their herbicidal potential. One such series, N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives, was found to inhibit the seed germination of Echinochloa crusgalli (barnyard grass) and Lactuca sativa (lettuce). acs.orgacs.org Specifically, the compound 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide demonstrated significant inhibitory effects against Lactuca sativa. acs.org

Further studies into 3-aryl-thiazolin-2-thione derivatives indicated that some compounds possess good herbicidal activity against the roots of rape and barnyard grass. researchgate.net Patents have also been filed for novel thiazole derivatives with general structures intended for use as herbicides. google.com These findings underscore the ongoing interest in thiazole-based compounds for weed management in agriculture.

Thiazole Derivative ClassTarget WeedsKey Research FindingReference
N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivativesEchinochloa crusgalli, Lactuca sativaExhibited superior inhibition of seed germination in petri dish bioassays. acs.orgacs.org
3-aryl-thiazolin-2-thione derivativesRape, Barnyard grassPreliminary bioassays indicated good herbicidal activity against the roots of target weeds. researchgate.net
General Thiazole DerivativesGeneral weed controlPatented for broad herbicidal applications. google.com
Table 2: Herbicidal Activity of Selected Thiazole Derivatives

Plant Growth Regulators

While specific research on this compound derivatives as plant growth regulators is limited, related heterocyclic compounds are well-known for these effects. Triazole compounds, for instance, are widely used as plant growth regulators that can influence hormonal balance, photosynthesis rates, and enzyme activities in various crops. researchgate.netresearchgate.net They primarily act by inhibiting gibberellin biosynthesis, which can lead to desirable traits such as stimulated root growth and inhibited shoot elongation. researchgate.net The application of triazoles like Paclobutrazol can regulate vegetative growth, increase flowering and fruiting, and ultimately enhance crop yield. researchgate.net Although thiazoles and triazoles are distinct heterocyclic structures, the established role of triazoles in plant growth regulation suggests a potential area for future investigation into analogous activities of thiazole derivatives.

Other Industrial Applications

Beyond agrochemicals, derivatives of this compound and related thiazole compounds have found utility in several other industrial sectors, including the manufacturing of dyes, the creation of flavors and fragrances, and in the rubber vulcanization process.

Dyes and Pigments

The 2-aminothiazole (B372263) structure is a valuable intermediate in the synthesis of heterocyclic azo dyes. nih.govresearchgate.netresearchgate.net These dyes are produced through a diazo-coupling reaction where a 2-aminothiazole derivative is first converted into a diazonium salt, which is then reacted with various coupling components. nih.govresearchgate.net For example, reacting diazotized 2-aminothiazole with different pyridone derivatives yields azo molecules with potential biological activities. researchgate.net Similarly, new S-heterocyclic azo dyes have been synthesized from 1,3-benzothiazole-2-thiol (B7764131) with various amines. nih.gov Azo dyes based on 1,3,4-thiadiazole, a related heterocyclic system, have also been synthesized and are noted for their good coloring properties, producing a range of vivid colors from yellow to blue. nih.gov These dyes are typically high-melting solids that are soluble in solvents like DMSO and acetone (B3395972). nih.gov

Starting HeterocycleCoupling Component TypeResulting ProductReference
2-AminothiazolePyridone derivativesAzo Dyes researchgate.net
1,3-Benzothiazole-2-thiolVarious aminesS-heterocyclic Azo Dyes nih.gov
2-amino-5-aryl-1,3,4-thiadiazolesAniline (B41778), N,N-dimethylaniline, Phenol1,3,4-thiadiazole-containing Azo Dyes nih.gov
Table 3: Synthesis of Azo Dyes from Thiazole and Related Heterocycles

Flavor and Fragrance Compounds

Thiazoles are a class of sulfur-containing heterocyclic compounds that are highly valued by flavorists for their potent and distinctive aromas. btbuspxb.comtandfonline.com These compounds are responsible for many of the desirable flavor notes in processed foods, particularly savory, meaty, nutty, and roasted profiles. adv-bio.com The perception of thiazole-based flavors is primarily through the sense of smell, which signals the brain to perceive subtle flavor notes. adv-bio.com Thiazoles can be synthesized in laboratories and used as flavor enhancers in a wide array of products, including pre-made soups, stocks, sauces, processed meats, and savory snacks. adv-bio.comtaylorandfrancis.com

Thiazole CompoundCharacteristic Flavor/AromaReference
2-AcetylthiazolePopcorn-like, nutty, roasted adv-bio.comresearchgate.net
2-IsobutylthiazoleMeaty, savory, green, tomato-like adv-bio.com
2-EthylthiazoleRoasted, yeasty adv-bio.com
2-MethylthiazoleEarthy, nutty adv-bio.com
SulfurolBeefy, smoky adv-bio.com
4-methyl-5-(β-hydroxyethyl) thiazoleMeaty, roasted btbuspxb.com
Table 4: Examples of Thiazole Flavor Compounds and Their Aromas

Rubber Vulcanization Accelerators/Activators

In the rubber industry, thiazole derivatives are a cornerstone of vulcanization chemistry, serving as primary accelerators in the sulfur curing process. welltchemicals.comlusida.comyushengmax.com These accelerators are prized for enhancing processing safety and providing a broad vulcanization plateau, which ensures a consistent and durable final product. welltchemicals.com The use of thiazole accelerators speeds up the vulcanization process, where cross-links are formed between polymer chains, converting natural rubber into a more durable material. yushengmax.comraywaychem.com

Thiazole accelerators, such as 2-mercaptobenzothiazole (B37678) (MBT) and its disulfide derivative (MBTS), are widely used in the production of a vast range of rubber goods, including tires, hoses, footwear, and belts. lusida.comraywaychem.comresearchgate.net They offer good comprehensive physical and mechanical properties to the vulcanized rubber, such as high tensile strength and good wear resistance. raywaychem.com Thiazoles can be used alone or in combination with secondary accelerators, such as guanidines or thiurams, to further modify the cure rate and properties of the rubber compound. lusida.comraywaychem.com

Accelerator TypeClassKey FeaturesReference
Thiazoles (e.g., MBT, MBTS)Primary AcceleratorGood processing safety, broad vulcanization plateau, moderate cure rate. welltchemicals.comraywaychem.comresearchgate.net
Sulfenamides (e.g., CBS, TBBS)Primary Accelerator (derived from thiazoles)Delayed action, fast cure rate, popular in the tire industry. lusida.comyushengmax.com
Guanidines, Thiurams, DithiocarbamatesSecondary AcceleratorUsed to activate primary accelerators and increase cure speed. lusida.comyushengmax.com
Table 5: Thiazole-Based Accelerators in Rubber Vulcanization

Future Research Directions and Perspectives

Development of Novel Green Synthetic Strategies

Conventional methods for synthesizing 2-aminothiazoles often rely on hazardous reagents and produce significant chemical waste. researchgate.net The future of chemical synthesis lies in the development of environmentally benign "green" methodologies. For n-Allyl-4-ethylthiazol-2-amine, future research could focus on adapting established green techniques to its specific synthesis.

Key areas for development include:

Catalytic Approaches: Research into solid-supported catalysts, such as montmorillonite-K10 or starch nanoparticles, could provide a recyclable and efficient medium for the synthesis. rsc.orgresearchgate.net Another promising avenue is the use of magnetic nanocatalysts, which allow for easy separation from the reaction mixture, minimizing waste and simplifying purification. rsc.org

Alternative Solvents and Media: The use of polyethylene (B3416737) glycol (PEG) as a reaction medium has shown to enhance product yields in 2-aminothiazole (B372263) synthesis and offers a greener alternative to traditional volatile organic solvents. rsc.org Water-based syntheses, potentially under supramolecular catalysis, also represent a highly desirable green approach. ijper.org

Energy-Efficient Methods: Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Exploration of Undiscovered Reactivity Pathways

The reactivity of 2-aminothiazoles is complex, with potential reaction sites at the exocyclic amino group and the ring nitrogen atom. chemicalbook.com While the reactions with various electrophiles are known, the specific substitution pattern of this compound—particularly the presence of the allyl group—presents opportunities to explore unique and less-documented reactivity pathways.

Future investigations could include:

Allyl Group Transformations: The allyl group is a versatile functional handle that can undergo a wide array of chemical transformations. Research could focus on reactions such as hydroformylation, epoxidation, dihydroxylation, or metathesis to introduce new functional groups and build more complex molecular architectures.

Cyclization Reactions: The proximity of the allyl group to the thiazole (B1198619) core could enable novel intramolecular cyclization reactions, potentially leading to the formation of fused heterocyclic systems not accessible through traditional methods. For instance, reactions with propiolic acid and its esters are known to form thiazolo[3,2-a]pyrimidin-7-ones with other 2-aminothiazoles. rsc.org

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound could lead to the rapid assembly of complex molecules with high atom economy, a key principle of green chemistry. neliti.com

Selective N-Functionalization: The reactivity of the exocyclic versus the ring nitrogen is a key aspect of 2-aminothiazole chemistry. chemicalbook.com Developing highly selective methods for the functionalization of either nitrogen in this compound would provide precise control over the synthesis of new derivatives. For example, N-sulfonylation is a known reaction for 2-aminothiazole. nih.gov

Advanced Computational Design of Analogues for Specific Material Properties

Computational chemistry offers powerful tools to predict the properties of molecules and guide the design of new materials. For this compound, computational methods can be employed to design analogues with tailored electronic, optical, or self-assembly properties for materials science applications.

Future research in this area could involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic structure, frontier molecular orbitals (HOMO/LUMO), and spectroscopic properties of this compound and its derivatives. This information is crucial for predicting their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Molecular Dynamics (MD) Simulations: MD simulations can predict how molecules of this compound and its analogues will interact and self-assemble in the solid state or in solution. nih.govresearchgate.net This is essential for designing materials with specific morphologies, such as liquid crystals or self-healing polymers.

In Silico Screening: Large virtual libraries of this compound analogues can be computationally screened for desired properties, such as high charge mobility or specific light absorption characteristics. acs.org This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. The design of analogues could be inspired by the structural features of known functional molecules. nih.gov

These computational approaches can accelerate the discovery of new materials based on the this compound scaffold, with potential applications in fields ranging from electronics to photonics. researchgate.net

Integration into Complex Supramolecular Architectures

Supramolecular chemistry involves the design of complex assemblies of molecules held together by non-covalent interactions. The structural features of this compound make it an excellent candidate for integration into such architectures. Thiazoles can participate in π-π stacking and hydrogen bonding, and can also act as ligands for metal coordination. researchgate.nettandfonline.com

Potential future directions include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the thiazole ring and the exocyclic amino group can coordinate to metal ions, making this compound a potential building block for the synthesis of novel MOFs and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.

Self-Assembled Monolayers (SAMs): The molecule could be designed to form SAMs on various surfaces. The allyl group could be used to anchor the molecule to a substrate, while the thiazole core and its substituents could be tailored to control the surface properties.

Macrocycles and Interlocked Molecules: The principles of supramolecular chemistry can be used to construct macrocycles, rotaxanes, and catenanes incorporating the this compound unit. nih.gov Such mechanically interlocked molecules are of fundamental interest and have potential applications in molecular machines and sensors.

Bioconjugation and Biomimetic Materials: The allyl group provides a convenient handle for conjugation to biomolecules such as peptides or DNA. tandfonline.com This could lead to the development of new biomimetic materials or probes for biological systems. For example, thiazole-peptide conjugates have been explored for creating scaffolds for neural tissue regeneration. tandfonline.com

By leveraging the principles of molecular recognition and self-assembly, researchers can use this compound as a versatile component to build intricate and functional supramolecular systems.

Compound Tables

Compound NameRole in Article
This compoundPrimary subject of the article
Thiourea (B124793)Reagent for 2-aminothiazole synthesis chemicalbook.com
ChloroacetaldehydeReagent for 2-aminothiazole synthesis chemicalbook.com
Polyethylene glycol (PEG)Green solvent for synthesis rsc.org
Montmorillonite-K10Solid catalyst for synthesis researchgate.net
Propiolic acidReagent for reactivity studies rsc.org
AbbreviationFull Name
DFTDensity Functional Theory
MDMolecular Dynamics
MOFMetal-Organic Framework
OLEDOrganic Light-Emitting Diode
OPVOrganic Photovoltaic
SAMSelf-Assembled Monolayer

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